molecular formula C11H7BrN2O3 B8410065 3-Bromo-5-nitro-2-phenoxypyridine

3-Bromo-5-nitro-2-phenoxypyridine

Cat. No.: B8410065
M. Wt: 295.09 g/mol
InChI Key: ZBTLKYXCROFKLW-UHFFFAOYSA-N
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Description

3-Bromo-5-nitro-2-phenoxypyridine (CAS RN: 15862-49-4) is a brominated pyridine derivative with the molecular formula C₁₁H₇BrN₂O₃ and a molecular weight of 295.09 g/mol . It is a solid compound primarily used in laboratory research, with applications in organic synthesis and pharmaceutical intermediate development. Key structural features include a bromine atom at position 3, a nitro group at position 5, and a phenoxy substituent at position 2 (Figure 1). These functional groups contribute to its reactivity, particularly in electrophilic substitution and coupling reactions.

Properties

Molecular Formula

C11H7BrN2O3

Molecular Weight

295.09 g/mol

IUPAC Name

3-bromo-5-nitro-2-phenoxypyridine

InChI

InChI=1S/C11H7BrN2O3/c12-10-6-8(14(15)16)7-13-11(10)17-9-4-2-1-3-5-9/h1-7H

InChI Key

ZBTLKYXCROFKLW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=C(C=N2)[N+](=O)[O-])Br

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below highlights critical differences between 3-Bromo-5-nitro-2-phenoxypyridine and structurally related bromopyridines:

Compound Name CAS RN Molecular Formula Molecular Weight (g/mol) Key Substituents Physical State Primary Applications
This compound 15862-49-4 C₁₁H₇BrN₂O₃ 295.09 Br (C3), NO₂ (C5), OPh (C2) Solid Organic synthesis, intermediates
2-Bromo-3-methylpyridine 3430-17-9 C₆H₆BrN 172.02 Br (C2), CH₃ (C3) Liquid* Agrochemical intermediates
5-Bromo-6-methoxypyridin-3-amine 53242-18-5 C₆H₇BrN₂O 219.04 Br (C5), OCH₃ (C6), NH₂ (C3) Solid Pharmaceutical building blocks
2-Amino-5-bromo-3-hydroxypyridine 39903-01-0 C₅H₅BrN₂O 189.01 Br (C5), NH₂ (C2), OH (C3) Solid Coordination chemistry, ligands

*Inferred from lower molecular weight and substituents.

Key Observations :

  • Substituent Effects: The nitro group in this compound enhances electrophilicity, making it reactive in aromatic substitution reactions, unlike methyl or methoxy groups in other derivatives . The phenoxy group increases steric bulk and lipophilicity, reducing solubility in polar solvents compared to smaller substituents (e.g., NH₂ in 5-Bromo-6-methoxypyridin-3-amine) .
  • Molecular Weight : Higher molecular weight (295.09 g/mol) correlates with its solid state, whereas lower-weight derivatives (e.g., 172.02 g/mol for 2-Bromo-3-methylpyridine) are often liquids .

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